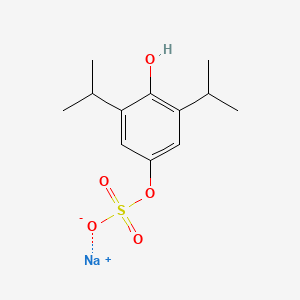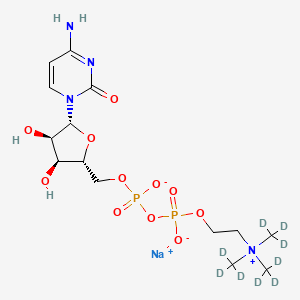
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is a complex organophosphorus compound. It features a unique structure with both phosphoryl and phosphonate groups, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate typically involves multiple steps. The process begins with the preparation of the phosphoryl and phosphonate precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and bromopropanol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphoryl and phosphonate groups can be reduced to their corresponding phosphines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoryl ketones, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is used as a building block for synthesizing more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its phosphoryl and phosphonate groups mimic natural substrates, making it a valuable tool for probing enzyme active sites.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of both phosphoryl and phosphonate groups can enhance binding affinity to biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for enhancing the performance of various materials.
作用機序
The mechanism of action of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphoryl and phosphonate groups. These groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: This compound also contains a phosphonate group but lacks the complex structure of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate.
Sulfur compounds: While not directly related, sulfur compounds share some chemical properties with organophosphorus compounds, such as the ability to form strong bonds with metals.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and interact with a wide range of molecular targets makes it a valuable compound for research and industrial use.
特性
分子式 |
C20H27BrO8P2 |
|---|---|
分子量 |
537.3 g/mol |
IUPAC名 |
[(1R,2R)-1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-(1-bromo-2-hydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C20H27BrO8P2/c1-15(22)19(21)30(24,25)29-16(2)20(23)31(26,27-13-17-9-5-3-6-10-17)28-14-18-11-7-4-8-12-18/h3-12,15-16,19-20,22-23H,13-14H2,1-2H3,(H,24,25)/t15?,16-,19?,20-/m1/s1 |
InChIキー |
BEFNQFHQFZBREH-AJSWOKLQSA-N |
異性体SMILES |
C[C@H]([C@H](O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OP(=O)(C(C(C)O)Br)O |
正規SMILES |
CC(C(P(=O)(O)OC(C)C(O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


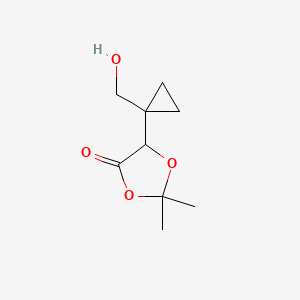
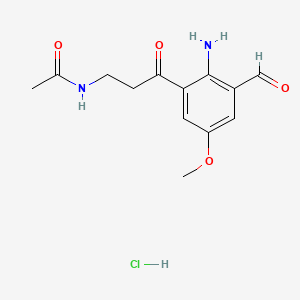
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
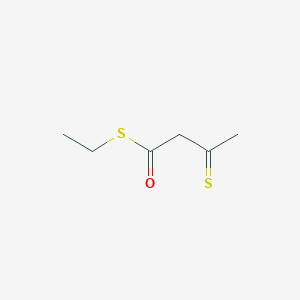
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
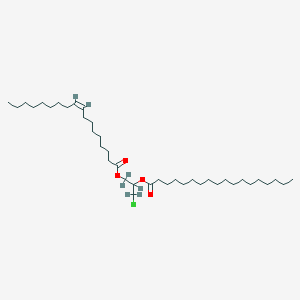
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
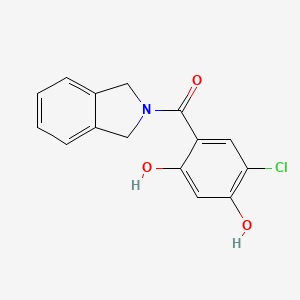
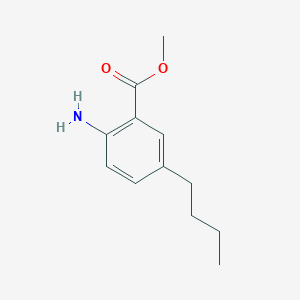
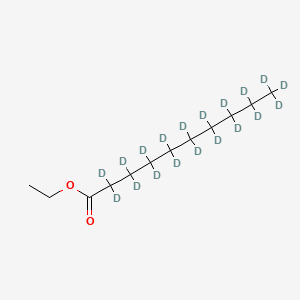
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
